molecular formula C22H24N4O4 B2876262 2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid CAS No. 1047980-16-4

2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid

Cat. No.: B2876262
CAS No.: 1047980-16-4
M. Wt: 408.458
InChI Key: FGWWWTIKOXLQJU-UHFFFAOYSA-N
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Description

2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid is a complex organic compound that features a pyrazole ring, a benzylamino group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the benzylamino group: This step involves the nucleophilic substitution of a benzylamine with a suitable leaving group on the pyrazole ring.

    Formation of the butanoic acid moiety: This can be done by the reaction of the intermediate with a suitable carboxylic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the benzylamino group.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The benzylamino group can interact with enzymes or receptors, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylamino)-4-oxobutanoic acid: Lacks the pyrazole ring, making it less complex.

    4-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-4-oxobutanoic acid: Lacks the benzylamino group, affecting its reactivity and binding properties.

Uniqueness

The presence of both the benzylamino group and the pyrazole ring in 2-(benzylamino)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamoyl]propanoic acid makes it unique. This combination allows for diverse chemical reactivity and potential for multiple interactions with biological targets, enhancing its utility in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-(benzylamino)-4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-15-20(21(28)26(25(15)2)17-11-7-4-8-12-17)24-19(27)13-18(22(29)30)23-14-16-9-5-3-6-10-16/h3-12,18,23H,13-14H2,1-2H3,(H,24,27)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWWWTIKOXLQJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CC(C(=O)O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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